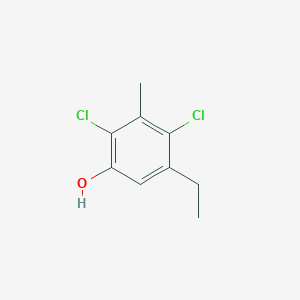

2,4-Dichloro-5-ethyl-3-methylphenol

Description

Significance of Substituted Phenolic Compounds in Chemical and Biological Sciences

Substituted phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring that bears additional functional groups, are of substantial importance across the chemical and biological sciences. These compounds are not only vital intermediates and starting materials in organic synthesis but also possess a wide array of biological activities. nih.govmdpi.com In synthetic chemistry, they serve as foundational blocks for creating more complex molecules.

From a biological and pharmacological perspective, phenolic compounds are recognized for a plethora of physiological functions, including anti-inflammatory, antimicrobial, and antioxidant properties. nih.govmdpi.com Their ability to scavenge free radicals is a key mechanism behind their protective effects against various diseases. nih.gov The specific nature and position of the substituents on the phenolic ring significantly influence the compound's chemical properties and biological efficacy. researchgate.netmdpi.com

Contextualization of 2,4-Dichloro-5-ethyl-3-methylphenol within the Class of Chlorinated Phenols

2,4-Dichloro-5-ethyl-3-methylphenol belongs to the extensive class of chlorinated phenols. These compounds are phenols substituted with one or more chlorine atoms and are primarily synthetic in origin. unl.pt They are produced on an industrial scale for use as chemical intermediates in the manufacturing of pharmaceuticals, dyes, and various agricultural chemicals like pesticides, herbicides, and fungicides. medwinpublishers.comnih.gov Chlorinated phenols are also known environmental contaminants, often formed as byproducts during the chlorination of drinking water or industrial wastewater containing phenolic impurities. nih.govcdc.gov

The toxicity and environmental persistence of chlorophenols tend to increase with the degree of chlorination. nih.gov As a dichlorinated phenol (B47542), 2,4-Dichloro-5-ethyl-3-methylphenol is part of a subgroup that includes numerous isomers. Its specific structure is distinguished by two chlorine atoms at positions 2 and 4, a methyl group at position 3, and an ethyl group at position 5 on the benzene (B151609) ring. This particular substitution pattern defines its unique chemical identity and is expected to confer specific properties that differentiate it from other chlorinated phenols. However, it is a compound for which specific research is exceptionally scarce. Chemical suppliers note that it is provided for early discovery research, and analytical data is not routinely collected, indicating its status as a rare or novel chemical. sigmaaldrich.com

Interactive Table 1: Physicochemical Properties of 2,4-Dichloro-5-ethyl-3-methylphenol Note: The following data is computationally predicted and has not been experimentally verified.

Sources: uni.lu

Overview of Current Research Trends and Academic Interest in Halogenated Organic Compounds

Halogenated organic compounds (HOCs) are a broad category of chemicals that have attracted significant and sustained academic interest, largely due to their widespread use and environmental persistence. nih.govnih.gov Current research trends are multifaceted, addressing their environmental impact, potential health effects, and the development of safer alternatives. nih.govnih.gov

A major focus of contemporary research is the environmental fate and toxicology of HOCs. researchgate.net Their resistance to degradation leads to bioaccumulation in food chains and widespread contamination of air, water, and soil. nih.govnih.gov Consequently, there is a strong emphasis on developing advanced analytical methods to detect and quantify these pollutants, even at trace levels. chromatographyonline.com

In parallel, the scientific community is actively investigating the health implications of exposure to HOCs, which have been linked to a range of adverse effects. nih.govnih.gov This has spurred research into the development of non-halogenated alternatives, particularly in applications like flame retardants and refrigerants, to mitigate environmental and health risks. mdpi.com Regulatory actions have led to a decline in the use of older HOCs like certain polychlorinated biphenyls (PCBs), but academic interest has shifted towards "emerging" HOCs, such as polybrominated diphenyl ethers (PBDEs) and per- and polyfluoroalkyl substances (PFAS), whose environmental and health profiles are still being actively investigated. nih.gov

Research Gaps and Future Academic Directions for 2,4-Dichloro-5-ethyl-3-methylphenol Investigations

The most prominent research gap concerning 2,4-Dichloro-5-ethyl-3-methylphenol is the near-complete absence of dedicated scientific literature. While general properties can be inferred from its chemical class, specific data on its synthesis, reactivity, biological activity, and environmental impact are not available in published studies.

This lack of information delineates clear future directions for academic investigation:

Synthesis and Characterization: The primary step would be to establish and document an efficient and scalable synthetic route for the compound. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, IR, and mass spectrometry) is essential to confirm its structure and purity, providing a foundational dataset for all subsequent research.

Physicochemical Properties: Experimental determination of key physicochemical parameters is crucial. This includes measuring its acid dissociation constant (pKa), partition coefficient (logP), water solubility, and melting and boiling points to validate and refine the currently available predicted data.

Biological Activity Screening: Given that substituted phenols are a rich source of bioactive molecules, a systematic screening of 2,4-Dichloro-5-ethyl-3-methylphenol for various biological activities is a logical progression. mdpi.com Assays for antioxidant, antimicrobial, antifungal, and potential cytotoxic effects could reveal novel applications.

Toxicology and Environmental Fate: As a chlorinated phenol, its toxicological profile must be assessed. medwinpublishers.comnih.gov Studies investigating its potential genotoxicity, mutagenicity, and impact on various cell lines would be necessary. medwinpublishers.comnih.gov Furthermore, research into its environmental persistence, biodegradability, and the potential formation of more hazardous degradation byproducts is critical for a complete environmental risk assessment. researchgate.net

Table of Mentioned Compounds

Interactive Table 2: List of Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-ethyl-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-3-6-4-7(12)9(11)5(2)8(6)10/h4,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHTUWZTSIUNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1Cl)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289751 | |

| Record name | 2,4-dichloro-5-ethyl-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-75-8 | |

| Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63358 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-5-ethyl-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dichloro 5 Ethyl 3 Methylphenol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with Mass Spectrometry, provide a holistic view of the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 2,4-dichloro-5-ethyl-3-methylphenol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic proton would likely appear as a singlet in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The hydroxyl proton would also present as a singlet, with its chemical shift being concentration and solvent-dependent. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with the coupling between them providing clear evidence of their connectivity. The methyl group attached to the ring would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in 2,4-dichloro-5-ethyl-3-methylphenol would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (chlorine, hydroxyl, methyl, and ethyl groups). The carbon attached to the hydroxyl group would appear in the downfield region (around 150-160 ppm), while the carbons bonded to chlorine atoms would also be significantly deshielded. The aliphatic carbons of the ethyl and methyl groups would appear in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for 2,4-Dichloro-5-ethyl-3-methylphenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | Ar-H |

| ~5.5 | s | 1H | -OH |

| ~2.6 | q | 2H | -CH₂CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.2 | t | 3H | -CH₂CH₃ |

| Note: This data is illustrative and not based on experimental results. |

Hypothetical ¹³C NMR Data for 2,4-Dichloro-5-ethyl-3-methylphenol

| Chemical Shift (ppm) | Assignment |

| ~155 | C-OH |

| ~135 | C-Cl |

| ~133 | C-Cl |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~25 | -CH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~15 | -CH₂CH₃ |

| Note: This data is illustrative and not based on a recorded spectrum. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,4-dichloro-5-ethyl-3-methylphenol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic (ethyl and methyl) groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration would likely be found around 1200 cm⁻¹, and the C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. While an IR spectrum for the closely related compound 2,4-dichloro-5-methylphenol (B1664152) is noted in the NIST WebBook, it is not publicly accessible. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For 2,4-dichloro-5-ethyl-3-methylphenol, one would anticipate observing absorption maxima related to the π → π* transitions of the benzene ring. The presence of substituents like chlorine, hydroxyl, and alkyl groups would cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted phenol (B47542).

Expected IR Absorption Bands for 2,4-Dichloro-5-ethyl-3-methylphenol

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 | O-H Stretch | Phenolic -OH |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1200 | C-O Stretch | Phenolic |

| <800 | C-Cl Stretch | Chloro |

| Note: These are expected ranges and not experimental values. |

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For 2,4-dichloro-5-ethyl-3-methylphenol, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.

While experimental mass spectrometry data is not publicly available, predicted collision cross-section data has been reported. uni.lu This data provides information on the molecule's size and shape in the gas phase.

Predicted Mass Spectrometry Data for 2,4-Dichloro-5-ethyl-3-methylphenol uni.lu

| Adduct | m/z |

| [M+H]⁺ | 205.01814 |

| [M+Na]⁺ | 227.00008 |

| [M-H]⁻ | 203.00358 |

| [M]⁺ | 204.01031 |

| Note: This data is based on computational predictions. |

Crystallographic Studies and Solid-State Molecular Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of 2,4-Dichloro-5-ethyl-3-methylphenol and its Analogues

To date, there are no published single-crystal X-ray diffraction studies for 2,4-dichloro-5-ethyl-3-methylphenol. Such an analysis would involve growing a suitable single crystal of the compound and irradiating it with X-rays. The resulting diffraction pattern would be analyzed to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the substitution pattern on the phenol ring.

Molecular Geometry, Conformation, and Planarity in the Crystalline State

A crystallographic study would reveal key details about the molecular geometry of 2,4-dichloro-5-ethyl-3-methylphenol. It would confirm the planarity of the benzene ring and provide information on the orientation of the substituents relative to the ring. The conformation of the ethyl group, specifically the torsion angle of the C-C bond, would be determined. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the packing of the molecules in the crystal lattice.

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions (e.g., π-π Stacking)

The molecular architecture of 2,4-dichloro-5-ethyl-3-methylphenol allows for a variety of non-covalent interactions that influence its physical and chemical behavior.

Intermolecular Interactions and π-π Stacking: Intermolecular forces are critical in determining the solid-state structure and bulk properties of the compound. As a substituted aromatic system, 2,4-dichloro-5-ethyl-3-methylphenol is capable of engaging in π-π stacking interactions. These are attractive forces between the electron-rich π-systems of adjacent aromatic rings. scirp.org Studies on phenol and its derivatives have shown that these stacking interactions, which can occur in various geometries such as parallel-displaced or T-shaped conformations, can affect properties like acidity. researchgate.net

The stability of these stacked arrangements is influenced by factors such as intermolecular distance and the nature and position of substituents on the aromatic ring. scirp.org For instance, computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics of π-π interactions in phenolic dimers in aqueous environments. nih.gov The presence of electron-withdrawing chlorine atoms and electron-donating alkyl groups on the ring of 2,4-dichloro-5-ethyl-3-methylphenol would modulate the electron density of the aromatic system, thereby influencing the nature and strength of these π-π stacking interactions. scirp.org These non-covalent bonds are significant in the organization of molecules in the crystalline state and can play a role in the interactions of the molecule within biological systems. nih.gov

Tautomerism Studies in 2,4-Dichloro-5-ethyl-3-methylphenol and Related Phenolic Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms, known as tautomers. libretexts.org For phenolic compounds, the most relevant form of tautomerism is keto-enol tautomerism.

2,4-Dichloro-5-ethyl-3-methylphenol exists predominantly in its aromatic phenol (enol) form due to the high stability conferred by the aromatic ring. The alternative keto tautomer would involve the migration of the phenolic proton to one of the ring carbons, disrupting the aromaticity of the ring. This process would result in the formation of a non-aromatic cyclohexadienone derivative.

The equilibrium between the keto and enol forms for simple phenols lies overwhelmingly toward the enol form. masterorganicchemistry.com The energy difference between the aromatic enol form and the non-aromatic keto form is substantial, making the keto tautomer highly unstable and present in negligible amounts under normal conditions.

The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. khanacademy.org

Base-catalyzed mechanism: A base would deprotonate the hydroxyl group to form a phenoxide ion. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring. Protonation of the phenoxide ion on a ring carbon would lead to the keto form.

Acid-catalyzed mechanism: An acid would protonate a ring carbon. The resulting carbocation is resonance-stabilized. Subsequent deprotonation of the hydroxyl group by a base (like water) would yield the keto tautomer.

Despite these potential pathways, the thermodynamic favorability of the aromatic system ensures that 2,4-dichloro-5-ethyl-3-methylphenol is found almost exclusively as the phenol tautomer.

Below is a table summarizing the key characteristics of the predominant enol form and the hypothetical keto tautomer.

| Feature | Enol Tautomer (Phenol) | Keto Tautomer (Cyclohexadienone) |

| Structure | Aromatic ring with a hydroxyl group | Non-aromatic ring with a carbonyl group and a methylene group |

| Stability | High (due to aromaticity) | Low (due to loss of aromaticity) |

| Equilibrium Position | Strongly favored | Present in negligible amounts |

| Key Functional Groups | Phenolic -OH | Carbonyl (C=O) |

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 5 Ethyl 3 Methylphenol

Oxidation Pathways and Reaction Products

The oxidation of 2,4-Dichloro-5-ethyl-3-methylphenol can proceed through several pathways, largely dependent on the oxidizing agent and reaction conditions. While direct studies on this specific compound are limited, analogies with other chlorinated phenols suggest that oxidation can lead to the formation of quinones, ring cleavage, and the generation of various intermediates.

In processes involving powerful oxidizing agents like hydroxyl radicals, the reaction is expected to initiate with the formation of a phenoxyl radical. Under alkaline conditions, the reaction of hydroxyl radicals with chlorophenols has been shown to produce chlorinated phenoxyl radicals. In neutral conditions, the formation of an OH-adduct is a likely pathway rsc.org.

Further oxidation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller organic acids and, ultimately, mineralization to carbon dioxide and water. For instance, the oxidation of 2-chlorophenol (B165306) in supercritical water has been observed to yield phenol (B47542) dimers and other dichlorophenols as primary products umich.edu. The oxidation of a related compound, 4-chloro-3,5-dimethylphenol, by a combination of ozone and UV radiation, resulted in the formation of several aromatic intermediates, including 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, before ring cleavage researchgate.net.

Catalytic oxidation presents another pathway. Studies on other dichlorophenols have demonstrated the use of metal complexes, such as Co(II) and Cu(II) phthalocyanines, to catalyze their degradation in the presence of an oxidant researchgate.net.

Table 1: Potential Oxidation Products of Substituted Phenols

| Starting Material | Oxidant/Catalyst | Major Intermediate Products | Reference |

|---|---|---|---|

| 2-Chlorophenol | Supercritical Water | Dichlorophenols, Phenol dimers | umich.edu |

| 4-Chloro-3,5-dimethylphenol | UV/Ozone | 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone | researchgate.net |

Reduction Reactions and Resulting Chemical Species

Reduction reactions of 2,4-Dichloro-5-ethyl-3-methylphenol primarily involve the dechlorination of the aromatic ring. This process can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction. The stepwise removal of chlorine atoms leads to the formation of less chlorinated phenols and, eventually, 3-ethyl-5-methylphenol (B1664131).

Reductive dechlorination is a known degradation pathway for other polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), often mediated by anaerobic bacteria in the environment. This process preferentially removes chlorine atoms, leading to less toxic and more biodegradable compounds.

Electrochemical methods have also proven effective for the reduction of chlorophenols. These techniques typically employ a cathode with a high hydrogen overpotential and a metallic catalyst to facilitate the hydrodechlorination process, where chlorine atoms are replaced by hydrogen.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,4-Dichloro-5-ethyl-3-methylphenol is susceptible to both electrophilic and nucleophilic substitution reactions, although the existing substituents significantly influence the position and feasibility of such reactions.

Electrophilic Substitution: The hydroxyl and alkyl groups are activating and ortho-, para-directing, while the chlorine atoms are deactivating but also ortho-, para-directing. The synthesis of 2,4-Dichloro-5-ethyl-3-methylphenol itself likely involves the electrophilic chlorination of 3-ethyl-5-methylphenol. Further electrophilic substitution on the target compound would be directed to the remaining vacant position on the ring, though the steric hindrance from the adjacent ethyl and methyl groups and the deactivating effect of the chlorine atoms would make such reactions challenging. An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985) has been developed using hydrogen chloride as a chlorinating source and hydrogen peroxide as an oxidant, catalyzed by manganous(II) sulfate (B86663) rsc.org.

Nucleophilic Substitution: The chlorine atoms on the ring are generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups in the ortho and para positions. In the case of 2,4-Dichloro-5-ethyl-3-methylphenol, the activating groups are electron-donating, which disfavors direct nucleophilic substitution of the chlorine atoms under standard conditions. However, under forcing conditions or with potent nucleophiles, substitution may occur. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process, forming a negatively charged Meisenheimer complex as an intermediate.

Photolytic Degradation Mechanisms under Controlled Conditions

The photolytic degradation of 2,4-Dichloro-5-ethyl-3-methylphenol is initiated by the absorption of ultraviolet (UV) radiation. This process can lead to the cleavage of both carbon-chlorine (C-Cl) and oxygen-hydrogen (O-H) bonds.

Studies on similar 4-halophenols have shown that UV photoexcitation can lead to competing bond fission pathways. Excitation at shorter wavelengths (around 240 nm) can induce O-H bond fission, while C-Cl bond cleavage is also a potential pathway nih.gov. The direct photolysis of various chlorophenols has been studied using different UV sources, with degradation rates and quantum yields being dependent on the pH of the solution and the wavelength of the UV light researchgate.net. For instance, the anionic forms of some chlorophenols show higher degradation rates at specific wavelengths researchgate.net.

The degradation of a complex dichlorinated quinoline (B57606) methanol (B129727) derivative under UV irradiation resulted in the formation of a carboxaldehyde, highlighting that UV light is a major factor in the degradation of such chlorinated compounds nih.gov. The photolytic degradation of 2,4-Dichloro-5-ethyl-3-methylphenol is expected to proceed through similar mechanisms, leading to dechlorinated and oxidized products.

Table 2: Quantum Yields for Photolysis of Dichlorophenols

| Compound | pH | Wavelength (nm) | Quantum Yield (φ) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenol | 2 | 222 | 0.13 | researchgate.net |

| 2,4-Dichlorophenol | 5.7 | 222 | 0.12 | researchgate.net |

| 2,4-Dichlorophenol | 11 | 222 | 0.23 | researchgate.net |

| 2,4-Dichlorophenol | 2 | 282 | 0.01 | researchgate.net |

| 2,4-Dichlorophenol | 5.7 | 282 | 0.01 | researchgate.net |

Hydrolytic Stability and Degradation Kinetics

Chlorinated phenols are generally resistant to hydrolysis under normal environmental conditions. The carbon-chlorine bond on an aromatic ring is strong and not easily broken by water. Polychlorinated biphenyls, which also feature C-Cl bonds on an aromatic structure, are known for their resistance to hydrolysis.

Analytical Methodologies for the Detection and Quantification of 2,4 Dichloro 5 Ethyl 3 Methylphenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2,4-dichloro-5-ethyl-3-methylphenol from complex mixtures, allowing for its individual detection and measurement. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds like chlorinated phenols. epa.gov In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile (gas) and stationary phases.

For halogenated compounds such as 2,4-dichloro-5-ethyl-3-methylphenol, an Electron Capture Detector (ECD) is a highly sensitive and specialized detector. The ECD is particularly responsive to electrophilic functional groups, like the chlorine atoms in the target molecule. epa.gov This makes GC-ECD an excellent choice for trace-level analysis in complex samples. nih.gov The method often involves derivatization to convert the phenol (B47542) into a more volatile ether, which enhances its chromatographic properties. epa.gov While highly sensitive, the ECD is not specific and may respond to other halogenated compounds, necessitating careful calibration and method validation.

Table 1: Illustrative GC-ECD Parameters for Chlorinated Phenol Analysis This table presents typical conditions and is for illustrative purposes only. Actual parameters must be optimized for specific applications.

| Parameter | Typical Setting | Purpose |

| Column | DB-5 or DB-1701 (fused-silica capillary) | Provides separation of analytes based on polarity. epa.gov |

| Injector Temp. | 200-250°C | Ensures rapid volatilization of the sample. thermofisher.com |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. scirp.orgbibliotekanauki.pl |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Optimizes the separation of compounds with different boiling points. bibliotekanauki.pl |

| Detector | Electron Capture Detector (ECD) | Provides high sensitivity for halogenated compounds. epa.gov |

| Detector Temp. | 280-300°C | Maintains detector performance and prevents condensation. bibliotekanauki.pl |

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for compounds that are thermally unstable or not easily volatilized. cjnmcpu.com For phenolic compounds, reversed-phase HPLC is the most common approach. researchgate.net

In a typical application, the sample is dissolved in a suitable solvent and injected into a liquid mobile phase that is pumped through a column packed with a nonpolar stationary phase (e.g., C18). Separation occurs based on the compound's hydrophobicity. A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used as the mobile phase. researchgate.net Detection is often achieved using a UV-Vis detector, as the aromatic ring of the phenol absorbs UV light at specific wavelengths. researchgate.net HPLC methods can be developed to achieve low limits of detection and quantification, with high reproducibility. researchgate.net

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate and concentrate 2,4-dichloro-5-ethyl-3-methylphenol from the sample matrix while removing interfering substances.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Methods

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for extracting phenolic compounds from aqueous samples. nih.govmdpi.com The method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. bohrium.com The efficiency of the extraction depends on factors like the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. bohrium.com Acidifying the water sample to a low pH (e.g., pH 2-3) ensures that the phenolic compound is in its protonated, less polar form, which facilitates its transfer into the organic solvent. acs.orgacs.org However, LLE can be time-consuming and may require large volumes of potentially hazardous organic solvents. nih.gov

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. nih.govacs.org It is recognized for its high reproducibility, lower consumption of organic solvents, and simpler operation. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. For phenolic compounds, polymeric sorbents like styrene-divinylbenzene copolymers are often used. acs.orgnih.gov The analyte is adsorbed onto the sorbent, while other matrix components pass through. Afterward, the retained analyte is eluted from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol. acs.orgacs.org This process not only isolates the analyte but also concentrates it, leading to improved detection limits. acs.org

Table 2: Comparison of LLE and SPE for Phenolic Compound Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids. bohrium.com | Partitioning between a solid sorbent and a liquid sample. acs.orgnih.gov |

| Solvent Usage | High | Low researchgate.net |

| Efficiency | Can be less efficient, may require multiple extractions. | High, with good analyte recovery and concentration factors. acs.orgnih.gov |

| Selectivity | Moderate; depends on solvent and pH. bohrium.com | High; can be tailored by choosing specific sorbents. nih.gov |

| Automation | Difficult | Easily automated. researchgate.net |

| Common Solvents/Sorbents | Ethyl acetate, Diethyl ether, Dichloromethane (B109758). nih.govmdpi.com | Styrene-divinylbenzene, C18, Polymeric reversed-phase sorbents. nih.govresearchgate.net |

Advanced Extraction Techniques (e.g., Soxhlet Extraction, Ultrasonic Extraction, Accelerated Solvent Extraction)

For solid or semi-solid samples, more advanced extraction techniques are often employed to improve efficiency and reduce extraction time and solvent consumption compared to traditional methods like maceration. frontiersin.org

Soxhlet Extraction: A classic technique where the sample is placed in a thimble and continuously washed with a refluxing solvent. While exhaustive and effective, it is slow and consumes large amounts of solvent. mdpi.comfrontiersin.org

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the sample material disrupts cell walls and enhances the penetration of the solvent, leading to faster and more efficient extraction. frontiersin.org UAE significantly reduces extraction time and solvent volume. frontiersin.org

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses conventional solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its normal boiling point. nih.gov These conditions increase the solubility and diffusion rate of the analyte, resulting in very rapid and efficient extractions (typically 15-30 minutes) with significantly less solvent compared to methods like Soxhlet. nih.govmdpi.com

Table 3: Overview of Advanced Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages |

| Soxhlet Extraction | Continuous washing of a solid sample with a refluxing solvent. mdpi.com | Exhaustive extraction; simple setup. |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt the sample matrix and enhance solvent penetration. mdpi.comfrontiersin.org | Reduced extraction time and solvent use; improved efficiency. frontiersin.org |

| Accelerated Solvent Extraction (ASE/PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. nih.gov | Very fast; low solvent consumption; high efficiency and automation potential. nih.govmdpi.com |

Considerations for pH Adjustment in Sample Preparation

The pH of the sample solution is a critical parameter in the development of analytical methods for phenolic compounds, including 2,4-dichloro-5-ethyl-3-methylphenol. pharmoutsourcing.comunacademy.com The efficiency of extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), is highly dependent on the pH of the aqueous sample. researchgate.netnih.gov This is because phenols are weak acids, and their state of ionization is governed by the pH of the solution relative to their pKa value (the pH at which the compound is 50% ionized). researchgate.netyoutube.com

For 2,4-dichloro-5-ethyl-3-methylphenol, which has a predicted pKa of approximately 8.17, pH adjustment is essential to ensure the compound is in its most extractable form. lookchem.com To extract the neutral, non-ionized form of the phenol into an organic solvent or onto a non-polar sorbent, the pH of the aqueous sample must be adjusted to be at least two pH units below its pKa. youtube.com At a pH ≤ 2, the phenolic hydroxyl group remains protonated, rendering the molecule less polar and more soluble in organic solvents like dichloromethane or hexane, and enhancing its retention on solid-phase materials such as polystyrene-divinylbenzene. nih.govcloudfront.net This acidification step prevents the formation of the phenolate (B1203915) anion, which is highly soluble in water and would otherwise result in poor extraction efficiency and low recoveries. youtube.com

Conversely, pH adjustment can also be used to remove interferences. For instance, after an initial extraction of acidic and neutral compounds, the pH of the aqueous sample can be raised to above 11 to ionize the phenols, making them soluble in the aqueous phase while basic and neutral impurities are extracted into an organic solvent. cloudfront.net Subsequently, the pH of the phenolate-rich aqueous phase can be re-acidified to below 2 to protonate the phenols for a final, cleaner extraction. cloudfront.net Therefore, precise control of pH is a fundamental consideration for achieving quantitative recovery and accurate quantification of 2,4-dichloro-5-ethyl-3-methylphenol from complex matrices. pharmoutsourcing.comresearchgate.net

Supplementary Detection Techniques

In addition to primary chromatographic methods, other analytical techniques can provide supplementary information for the identification and characterization of 2,4-dichloro-5-ethyl-3-methylphenol.

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org It measures the drift time of an ion through a tube filled with a buffer gas under the influence of an electric field. semanticscholar.org This drift time can be converted to a collision cross section (CCS) value, which is a key physicochemical property representing the effective area of the ion as it tumbles and collides with the buffer gas. semanticscholar.orgresearchgate.net CCS values provide an additional dimension of separation and identification, complementing mass spectrometry and liquid chromatography. mdpi.com

For compounds like 2,4-dichloro-5-ethyl-3-methylphenol, where analytical standards may be rare, predicted CCS values from computational models are valuable for tentative identification in complex samples. mdpi.comsigmaaldrich.com These values can be compared with experimental data to increase confidence in compound annotation. nih.gov The predicted CCS values for various adducts of 2,4-dichloro-5-ethyl-3-methylphenol have been calculated using computational tools. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for 2,4-Dichloro-5-ethyl-3-methylphenol Adducts uni.lu Data calculated using CCSbase and presented for various ion adducts.

Development and Validation of Analytical Protocols for Environmental and Research Samples

The development and validation of analytical protocols for quantifying 2,4-dichloro-5-ethyl-3-methylphenol in environmental and research samples is a meticulous process essential for generating reliable and accurate data. omicsonline.org The lifecycle of method development involves several stages, from characterizing the analyte to final validation. omicsonline.org

Method Development: The process typically begins with a literature search and selection of an appropriate analytical technique. omicsonline.org For chlorophenols, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common choices. researchgate.netoup.com

Gas Chromatography (GC): GC offers high separation efficiency for volatile and semi-volatile compounds. researchgate.net Methods like the U.S. EPA Method 8041A are established for analyzing phenols. epa.gov To improve volatility and thermal stability, chlorophenols are often derivatized prior to GC analysis. oup.com Acetylation is a common derivatization technique that reduces the polarity of the phenols. oup.com Detectors like the electron-capture detector (ECD) are highly sensitive to halogenated compounds, making GC-ECD a suitable choice for chlorinated phenols. oup.com

Liquid Chromatography (LC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing polar compounds that are not easily volatilized. ulisboa.ptnih.gov This technique often does not require derivatization. researchgate.net

Sample preparation is a critical step and involves extraction and concentration of the analyte from the sample matrix. researchgate.netnih.gov As discussed, this requires optimizing parameters like sample volume, eluent type, and pH. researchgate.netnih.gov Solid-phase extraction (SPE) is frequently preferred over liquid-liquid extraction (LLE) as it consumes less solvent and can be automated. researchgate.netnih.gov

Method Validation: Once a method is developed, it must be validated to prove it is suitable for its intended purpose. Validation demonstrates the method's accuracy, reliability, and consistency. omicsonline.org Key validation parameters, often following guidelines like those from the International Council for Harmonisation (ICH), include: omicsonline.orgchemrj.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking blank matrix with a known amount of the analyte at different concentrations. chemrj.orguva.es

Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). chemrj.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. uva.es

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. nih.govuva.es

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govuva.es

Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. uva.es

For example, a validated SPE-GC-ECD method for various chlorophenols in water achieved LODs below 20 ng/L and recoveries between 70% and 106%. nih.gov Another study validating a UHPLC-MS/MS method for similar compounds reported precision with RSD <17% and recoveries between 81% and 116%. uva.es The successful development and validation of such protocols are paramount for monitoring programs and research studies involving 2,4-dichloro-5-ethyl-3-methylphenol.

Compound Reference Table

Table 2: List of Chemical Compounds Mentioned

Structure Activity Relationship Sar Studies of 2,4 Dichloro 5 Ethyl 3 Methylphenol and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure and physicochemical properties of a compound with its biological activity. nih.gov This approach is fundamental in predictive toxicology and drug discovery, allowing for the screening of chemicals and the prediction of their effects without extensive laboratory testing. ijsmr.inijsmr.innih.gov For phenolic compounds, QSAR helps to model relationships between structural features and endpoints like cytotoxicity or environmental fate. ijsmr.inijsmr.in

Calculation and Selection of Molecular Descriptors

The foundation of any QSAR model is the numerical representation of a molecule's characteristics through molecular descriptors. protoqsar.com These descriptors translate a chemical structure into a set of numbers that can be used in statistical modeling. protoqsar.comnih.gov For a compound like 2,4-Dichloro-5-ethyl-3-methylphenol, thousands of descriptors can be calculated using computational software. nih.gov They are broadly categorized based on the information they encode:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: Based on lists of structural fragments, like the number of specific functional groups.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices) and physicochemical properties like the logarithm of the octanol-water partition coefficient (log Kow or logP). nih.govucsb.edu

3D Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's shape and steric properties.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. ucsb.eduresearchgate.net

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. nih.govnih.gov The goal is to choose a small subset of descriptors that captures the most variance in the biological activity data, thereby avoiding noise and redundancy. nih.gov For substituted phenols, key descriptors often relate to hydrophobicity (log Kow), electronic effects (Hammett constants, pKa), and steric parameters. ijsmr.innih.gov

Table 1: Examples of Molecular Descriptor Classes and Their Relevance

| Descriptor Class | Examples | Information Encoded | Relevance to Phenolic Compounds |

|---|---|---|---|

| Physicochemical | log Kow, pKa | Hydrophobicity, ionization potential | Crucial for membrane permeability and interaction with biological targets. nih.gov |

| Topological | Connectivity Indices, Shape Indices | Molecular size, branching, and shape | Relates molecular structure to its ability to fit into binding sites. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, reactivity | Describes electronic interactions and the potential for forming covalent bonds. ucsb.edu |

Feature Selection Algorithms in QSAR Model Development (e.g., Chi-MIC-share)

With thousands of potential descriptors, feature selection algorithms are essential to identify the most informative variables for building a predictive model. nih.govresearchgate.net These methods help to reduce model complexity, minimize the risk of overfitting, and improve the model's interpretability and predictive power. nih.gov

Commonly used feature selection techniques include:

Genetic Algorithms (GA): An optimization technique inspired by natural selection, which evolves a population of descriptor subsets to find the combination that yields the best model performance. nih.govnih.gov

Stepwise Regression: Methods like forward selection and backward elimination add or remove descriptors one at a time based on their statistical significance. nih.gov

Swarm Intelligence Optimizations: Algorithms like ant colony optimization that simulate the collective behavior of social insects to find optimal descriptor sets. nih.gov

A more recent and advanced algorithm is Chi-MIC-share . This method improves upon traditional approaches by addressing feature redundancy more effectively. nih.govrsc.org It is based on the maximal information coefficient (MIC), which can capture both linear and non-linear relationships between descriptors and the target activity. nih.govresearchgate.net The "Chi" component refers to the use of a chi-square test to optimize grid partitioning, enhancing statistical power. nih.gov The "share" aspect involves a redundancy allocation strategy, which prevents the premature removal of potentially useful but redundant features. nih.govrsc.org This allows the algorithm to automatically terminate feature selection once an optimal, non-redundant subset is found, leading to more accurate and robust QSAR models. nih.govrsc.org

Model Construction and Validation Methodologies in Predictive Toxicology and Bioactivity

Once a subset of relevant descriptors is selected, a mathematical model is constructed to link them to the biological activity. Various statistical and machine learning methods can be employed:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. It is simple and highly interpretable. nih.govtandfonline.com

Partial Least Squares (PLS) Regression: A method suitable for datasets with many, potentially correlated descriptors. tandfonline.comnih.gov

Artificial Neural Networks (ANN): A machine learning technique capable of modeling complex, non-linear relationships. ijsmr.inresearchgate.net

Support Vector Machines (SVM): A powerful machine learning algorithm used for both classification and regression tasks in QSAR. nih.govnih.gov

The reliability and predictive capability of any developed QSAR model must be rigorously assessed through validation. kean.edu Validation is a crucial step to ensure the model is not just a random correlation but a statistically significant and predictive tool. kean.eduresearchgate.net Key validation methodologies include:

Internal Validation: This assesses the robustness of the model using the training data. The most common technique is cross-validation (e.g., leave-one-out or LOO), where the model is repeatedly built with a portion of the data and tested on the remainder. nih.govtandfonline.com The quality of internal validation is often measured by the cross-validation coefficient (q² or Q²). nih.gov

External Validation: This is considered the gold standard for evaluating a model's predictive power. researchgate.net The model is used to predict the activity of a set of compounds (the test set or external set) that were not used during model development. The predictive performance is typically measured by the coefficient of determination for the test set (R²_pred).

Statistical Metrics: Several statistical parameters are used to judge model quality, including the coefficient of determination (R²), which measures how well the model fits the training data, and the root mean square error (RMSE). nih.govtandfonline.com For a model to be considered predictive, high values for R², q², and R²_pred are generally required. mdpi.com

Table 2: Common Validation Metrics in QSAR Modeling

| Metric | Description | Typical Acceptance Criteria |

|---|---|---|

| R² (Coefficient of Determination) | Proportion of variance in the dependent variable that is predictable from the independent variables (descriptors). | > 0.7 |

| Q² or q² (Cross-validated R²) | A measure of the model's internal predictive ability, obtained through cross-validation. | > 0.6 |

| R²_pred (External Validation R²) | A measure of the model's ability to predict the activity of an external test set. | > 0.7 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | As low as possible. |

Influence of Substituent Effects on Biological Activity Profiles

Impact of Halogenation Patterns on Mechanistic Activity

The presence, number, and position of halogen atoms on an aromatic ring significantly influence a molecule's bioactivity. nih.govnih.gov In 2,4-Dichloro-5-ethyl-3-methylphenol, the two chlorine atoms are key determinants of its properties.

Halogenation affects biological activity through several mechanisms:

Electronic Effects: Chlorine is an electronegative and electron-withdrawing group. This influences the acidity (pKa) of the phenolic hydroxyl group and the electron distribution across the aromatic ring. nih.gov These electronic modifications can alter how the molecule interacts with biological targets like enzymes or receptors. nih.gov

Steric Hindrance: The size of the halogen atom can sterically hinder or facilitate binding to a target site. The specific substitution pattern (the positions of the chlorine atoms at C2 and C4) creates a unique molecular shape that dictates its fit within a biological receptor.

Metabolic Stability: Halogenation can block sites on the molecule that would otherwise be susceptible to metabolic breakdown, potentially increasing its persistence in biological systems.

Studies on various halogenated phenols have shown that both the degree and the position of halogenation are critical. nih.gov For instance, increasing the number of chlorine atoms on a phenol (B47542) ring does not always lead to a linear increase in toxicity or activity; the specific isomeric arrangement is often more important. nih.govnih.gov In some cases, the biological production of chlorophenols from fungal metabolites by anaerobic bacteria has been observed, suggesting a natural precedent for the evolution of microbial dehalogenation processes. asm.org

Role of Alkyl and Methyl Groups in Modulating Bioactivity

The ethyl group at position 5 and the methyl group at position 3 also play crucial roles in modulating the bioactivity of 2,4-Dichloro-5-ethyl-3-methylphenol. Alkyl groups primarily influence the molecule's steric and hydrophobic properties. omicsonline.org

Modulation of Lipophilicity: Like halogens, alkyl groups are hydrophobic and increase the molecule's lipophilicity. omicsonline.org This enhances its ability to partition into lipid membranes, which can be a critical factor for its mechanism of action. sigmaaldrich.comomicsonline.org QSAR studies on alkylphenols have confirmed the importance of hydrophobicity for their biological and chemical activities. tandfonline.com

Metabolic Pathways: Alkyl groups can influence the metabolic fate of the compound. They can either provide a site for metabolic attack (e.g., hydroxylation) or shield other parts of the molecule from enzymatic degradation, thereby affecting its biological half-life. omicsonline.org

The interplay between the electronic effects of the chlorine atoms and the steric/hydrophobic effects of the alkyl and methyl groups creates the specific biological activity profile of 2,4-Dichloro-5-ethyl-3-methylphenol. nih.gov The combination of these substituents fine-tunes the molecule's properties, governing its interaction with biological systems. nih.govcsic.es

Effects of the Hydroxyl Group Position and Reactivity on SAR

The hydroxyl (-OH) group is the cornerstone of the phenolic scaffold, and its position and reactivity are paramount in defining the biological activity of 2,4-dichloro-5-ethyl-3-methylphenol. The acidity of the phenolic hydroxyl group, and its ability to act as a hydrogen bond donor and acceptor, are critical for its interactions with biological targets.

The position of the hydroxyl group relative to the other substituents is also crucial. In 2,4-dichloro-5-ethyl-3-methylphenol, the hydroxyl group is flanked by a chlorine atom and a methyl group. This steric hindrance can influence its ability to interact with the active sites of enzymes or receptors. While in some cases steric bulk can be detrimental to activity, in others it can confer selectivity for a particular biological target.

The ability of the hydroxyl group to form hydrogen bonds is fundamental to the biological activity of phenols. It can act as a hydrogen bond donor through its proton and as a hydrogen bond acceptor through its oxygen lone pairs. These interactions are vital for binding to the active sites of enzymes and receptors, as well as for disrupting the cell membranes of microorganisms.

The table below illustrates the effect of substituents on the acidity of the phenolic hydroxyl group, a key aspect of its reactivity.

| Compound | pKa | Effect of Substituent on Acidity |

| Phenol | 9.95 | Baseline acidity |

| p-Cresol | 10.26 | Electron-donating methyl group decreases acidity |

| p-Chlorophenol | 9.42 | Electron-withdrawing chloro group increases acidity |

This table provides a generalized comparison based on established chemical principles. Actual pKa values can vary with experimental conditions.

Conformational Factors and Molecular Recognition in SAR

The three-dimensional conformation of 2,4-dichloro-5-ethyl-3-methylphenol is a critical determinant of its biological activity. Molecular recognition, the process by which molecules bind to specific receptors or enzymes, is highly dependent on the shape and stereochemistry of the ligand.

The two chlorine atoms, being larger than hydrogen atoms, significantly increase the steric bulk around the ring. Their positions at C2 and C4 influence the preferred orientation of the hydroxyl group and the alkyl substituents. These conformational constraints can be advantageous if they pre-organize the molecule into a bioactive conformation, but they can also be detrimental if they prevent the molecule from adopting the necessary shape for binding to its target.

The following table illustrates how different substituents can affect the lipophilicity (LogP), a key factor in membrane permeability and molecular recognition.

| Compound | LogP (Predicted) | Contribution of Substituents to Lipophilicity |

| Phenol | 1.46 | Baseline lipophilicity |

| 4-Chlorophenol (B41353) | 2.39 | Chloro group increases lipophilicity |

| 4-Methylphenol (p-Cresol) | 1.94 | Methyl group increases lipophilicity |

| 4-Ethylphenol | 2.58 | Ethyl group provides a greater increase in lipophilicity than methyl |

| 2,4-Dichlorophenol (B122985) | 3.06 | Two chloro groups significantly increase lipophilicity |

Predicted LogP values are estimations and can vary. This table demonstrates general trends.

Comparative SAR Analysis with Other Phenolic Derivatives

To understand the SAR of 2,4-dichloro-5-ethyl-3-methylphenol, it is instructive to compare it with other phenolic derivatives. The biological activity of phenols is often related to their antimicrobial and antioxidant properties.

Halogenated Phenols: The presence of halogen atoms, particularly chlorine, on the phenol ring is known to enhance antimicrobial activity. For example, 2,4-dichlorophenol is a more potent antimicrobial agent than phenol itself. The two chlorine atoms in 2,4-dichloro-5-ethyl-3-methylphenol are therefore expected to contribute significantly to its biological activity.

Alkylphenols: The introduction of alkyl groups, such as methyl and ethyl, can also modulate the activity of phenols. Alkyl groups increase the lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich cell membranes of bacteria. frontiersin.orgnih.gov However, an excessive increase in lipophilicity can sometimes lead to a decrease in activity. The combination of a methyl and an ethyl group in 2,4-dichloro-5-ethyl-3-methylphenol suggests a finely tuned lipophilicity that could be optimal for a specific biological target.

Combined Effects: The unique combination of two chlorine atoms, a methyl group, and an ethyl group on the phenol ring of 2,4-dichloro-5-ethyl-3-methylphenol results in a complex interplay of electronic, steric, and lipophilic properties. The chlorine atoms increase acidity and provide steric bulk, while the alkyl groups increase lipophilicity and also contribute to the steric profile. This specific substitution pattern is likely to confer a unique spectrum of biological activity compared to simpler phenolic derivatives.

The table below presents a comparative overview of the antimicrobial activity of various phenolic compounds, illustrating the impact of different substituents.

| Compound | Relative Antimicrobial Potency | Key Structural Features |

| Phenol | Baseline | Unsubstituted phenolic ring |

| p-Cresol | Higher than phenol | Electron-donating methyl group increases lipophilicity |

| 2,4-Dichlorophenol | Significantly higher than phenol | Two electron-withdrawing chloro groups enhance activity |

| Thymol | High | Isopropyl and methyl groups provide optimal lipophilicity |

This is a qualitative comparison of general antimicrobial trends. Specific activity depends on the microbial species and testing conditions.

Mechanistic Biological Investigations of 2,4 Dichloro 5 Ethyl 3 Methylphenol and Its Derivatives

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase Inhibition by Carbamate (B1207046) Derivatives)

While direct studies on the enzyme inhibitory properties of 2,4-Dichloro-5-ethyl-3-methylphenol are not extensively documented, the behavior of related carbamate derivatives offers significant insights, particularly concerning acetylcholinesterase (AChE). Carbamates are a class of compounds known to inhibit cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov

The primary mechanism of action for most carbamate inhibitors is pseudo-irreversible inhibition of AChE. nih.govresearchgate.net This process involves the carbamylation of a serine residue within the enzyme's active site. researchgate.net Unlike the more permanent phosphorylation by organophosphates, the resulting carbamylated enzyme is capable of spontaneous hydrolysis, which allows the enzyme to eventually regain its function. nih.gov The rate of this decarbamylation varies depending on the specific carbamate structure. nih.gov

Interestingly, research on phenothiazine (B1677639) carbamates has demonstrated a differential mechanism of inhibition between acetylcholinesterase and butyrylcholinesterase (BuChE). nih.govacs.org While they exhibit the typical pseudo-irreversible inhibition of AChE, their inhibition of BuChE is reversible, suggesting a lack of covalent bond formation with the catalytic serine in BuChE. nih.govacs.org This atypical inhibition is attributed to π-π interactions between the phenothiazine moiety and specific amino acid residues (F329 and Y332) in the BuChE active site. nih.gov Such findings highlight that derivatives of phenolic compounds, like 2,4-Dichloro-5-ethyl-3-methylphenol, could be engineered to exhibit selective and varied inhibitory mechanisms against different enzymes.

Antimicrobial Properties and Cellular Targets (e.g., Disruption of Bacterial Cell Membranes, Antifungal Activity)

Phenolic compounds, including halogenated variants, are well-recognized for their antimicrobial and antifungal activities. nih.govnih.gov The primary mode of action for many of these compounds is the disruption of microbial cell membranes. nih.gov Studies on various substituted phenols have demonstrated their ability to increase the fluidity of cell and liposome (B1194612) membranes, a change that can lead to compromised barrier function and ultimately cell death. nih.gov

The antimicrobial efficacy of phenols is often linked to a cascade of events within the bacterial cell, including damage to membrane proteins, reduction in ATP synthesis, and an increase in membrane permeability. nih.gov For instance, research on the natural phenol (B47542), 3-p-trans-coumaroyl-2-hydroxyquinic acid, has shown that it causes a loss of cytoplasmic membrane integrity and induces conformational changes in the membrane proteins of Staphylococcus aureus. nih.gov

While specific data on 2,4-Dichloro-5-ethyl-3-methylphenol is limited, the general principles of phenolic antimicrobial action strongly suggest that its efficacy would be rooted in similar membrane-disrupting mechanisms. The presence of chlorine atoms on the phenol ring can further enhance this activity. Studies on other chlorinated phenols have confirmed their potent antimicrobial effects. colab.wsresearchgate.net

The antifungal activity of phenolic compounds is also a significant area of investigation. nih.gov Mechanisms can include the downregulation of key biosynthetic pathways, such as the ergosterol (B1671047) biosynthesis pathway, and the induction of apoptosis. nih.gov

Receptor Binding Studies and Ligand-Target Interactions (e.g., interactions with nuclear receptors like PPARγ by related compounds for SAR insights)

The interaction of halogenated phenolic compounds with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), has been a subject of intense research. PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. nih.govoup.com While direct binding studies of 2,4-Dichloro-5-ethyl-3-methylphenol to PPARγ are not available, research on structurally related halogenated bisphenols provides critical structure-activity relationship (SAR) insights.

Studies on halogenated analogs of Bisphenol A (BPA), such as Tetrabromobisphenol A (TBBPA) and Tetrachlorobisphenol A (TCBPA), have shown that they are ligands and partial agonists of human PPARγ. nih.govresearchgate.net The degree of halogenation and the position of the hydroxyl group have a strong influence on the binding affinity and activation of the receptor. oup.comnih.gov It has been observed that bulkier, more halogenated BPA analogs exhibit a greater capacity to activate PPARγ. oup.comresearchgate.net

Competitive binding assays have been instrumental in quantifying these interactions. For example, TBBPA and TCBPA have been shown to competitively inhibit the binding of the potent PPARγ agonist rosiglitazone. nih.govresearchgate.net

PPARγ Binding Affinity of Halogenated BPA Analogs

| Compound | IC50 (µM) for Rosiglitazone Binding Inhibition |

|---|---|

| Rosiglitazone | 0.012 |

| Tetrabromobisphenol A (TBBPA) | 0.7 |

| Tetrachlorobisphenol A (TCBPA) | 6.0 |

Data derived from competitive inhibition assays with [3H]-rosiglitazone. nih.gov

These findings suggest that 2,4-Dichloro-5-ethyl-3-methylphenol, as a halogenated phenol, could potentially interact with and modulate the activity of PPARγ. The specific arrangement of its chloro, ethyl, and methyl substituents would determine its binding affinity and functional effect (agonist or antagonist).

Cellular and Molecular Responses in in vitro Biological Systems (excluding human clinical data)

The cellular and molecular responses to dichlorophenol derivatives have been investigated in various in vitro systems, providing a window into the potential effects of 2,4-Dichloro-5-ethyl-3-methylphenol. Studies on 2,4-dichlorophenol (B122985) (2,4-DCP) have shown that it can induce oxidative stress, leading to increased formation of reactive oxygen species (ROS) and lipid peroxidation in human peripheral blood mononuclear cells (PBMCs). researchgate.net Furthermore, 2,4-DCP has been observed to provoke both apoptosis and necrosis in these cells. researchgate.net

In vitro studies with 4-amino-2,6-dichlorophenol (B1218435) in rat renal cortical slices demonstrated inhibition of organic ion accumulation and pyruvate-stimulated gluconeogenesis, along with increased leakage of lactate (B86563) dehydrogenase (LDH), indicating cellular damage. nih.gov

The effects of phenolic compounds on intestinal epithelial barrier function have also been examined. Phenol itself can cause a dose-dependent increase in the paracellular permeability of epithelial cell monolayers, which is associated with the delocalization of tight junction proteins like claudin-1 and ZO-1. nih.gov

Research on 4-octylphenol (B30498), another substituted phenol, in the human liver cell line HepG2 revealed that it can increase cell death and interfere with protective cellular processes such as the unfolded protein response (UPR), autophagy, and the antioxidant response. mdpi.com

In Vitro Effects of Dichlorophenol Derivatives on Human Cells

| Compound | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| 2,4-Dichlorophenol | Human PBMCs | Increased ROS, lipid peroxidation, apoptosis, necrosis | researchgate.net |

| 4-Amino-2,6-dichlorophenol | Rat Renal Cortical Slices | Inhibition of organic ion accumulation, decreased gluconeogenesis, increased LDH leakage | nih.gov |

| Phenol | SK-CO15 (human intestinal epithelial cells) | Increased paracellular permeability, delocalization of tight junction proteins | nih.gov |

| 4-Octylphenol | HepG2 (human liver cells) | Increased cell death, interference with UPR, autophagy, and antioxidant response | mdpi.com |

These findings collectively suggest that 2,4-Dichloro-5-ethyl-3-methylphenol could elicit a range of cellular and molecular responses in vitro, including the induction of oxidative stress, disruption of cellular barriers, and interference with key cellular signaling and protective pathways.

Elucidation of Specific Biological Pathways Affected by the Compound or its Analogues

Phenolic compounds are known to modulate a variety of intracellular signaling pathways, many of which are central to inflammation and cellular homeostasis. researchgate.net While specific pathway analyses for 2,4-Dichloro-5-ethyl-3-methylphenol are lacking, studies on other phenols point to several potential targets.

Key inflammatory signaling pathways that can be affected by phenolic compounds include:

Nuclear Factor-kappa B (NF-κB): A critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases that are involved in cellular responses to a variety of stimuli and regulate processes such as proliferation, differentiation, and apoptosis.

Phosphatidylinositol 3-kinase (PI3K)/Akt: A pathway that plays a crucial role in cell survival, growth, and metabolism. researchgate.net

Furthermore, the interaction of phenolic compounds with nuclear receptors like PPARγ directly implicates them in the regulation of metabolic and inflammatory pathways controlled by these receptors. oup.com The activation of PPARγ can lead to the suppression of inflammatory responses.

Studies on the environmental contaminant 4-octylphenol have shown that it can trigger the Unfolded Protein Response (UPR), a cellular stress response related to the endoplasmic reticulum. mdpi.com This suggests that substituted phenols can disrupt protein folding and homeostasis. In yeast, formaldehyde, which can be produced from the metabolism of some phenolic compounds, has been shown to perturb DNA repair and cell cycle pathways. wikipedia.org

The cytogenetic and genotoxic effects of chlorophenols have also been investigated. For example, 2,4-DCP has been shown to affect the mitotic index and increase chromosomal aberration frequency in plant cells, as well as alter DNA and RNA content. academicjournals.org These effects hint at the potential for this class of compounds to interfere with fundamental cellular processes related to cell division and genetic integrity.

Computational and Theoretical Studies on 2,4 Dichloro 5 Ethyl 3 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of chemical compounds. These methods, rooted in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for the study of phenolic compounds. This method is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the energy of the system, the equilibrium geometry can be identified.

For a molecule like 2,4-dichloro-5-ethyl-3-methylphenol, DFT would be employed to predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT calculations yield the total electronic energy, which is essential for assessing the thermodynamic stability of the molecule and for calculating reaction energies.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.365 | C-C-O | 119.5 |

| O-H | 0.962 | C-O-H | 109.2 |

| C-Cl | 1.740 | C-C-Cl | 120.1 |

| C-C (aromatic) | 1.390 - 1.405 |

Note: The data in this table is representative of a generic substituted phenol and is for illustrative purposes only. Actual values for 2,4-dichloro-5-ethyl-3-methylphenol would require specific calculations.

Ab Initio and Semi-Empirical Methods for Molecular Property Prediction

Beyond DFT, other quantum chemical methods are also utilized. Ab initio methods, which are based on first principles without the use of empirical parameters, offer high accuracy but are computationally more demanding. These methods are often used as a benchmark for other computational techniques.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them faster but potentially less accurate than ab initio or DFT methods. These are particularly useful for large molecular systems where higher-level computations are not feasible. Both ab initio and semi-empirical methods can be used to predict a range of molecular properties, including dipole moments, polarizability, and ionization potentials.

Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. rsc.org By computing the energies of electronic transitions, the wavelengths of maximum absorption (λmax) can be predicted, which aids in the identification and characterization of the compound.

Similarly, methods like Gauge-Including Atomic Orbital (GIAO) are employed within a DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts. ijcce.ac.ir These theoretical predictions are highly beneficial in assigning the signals observed in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Phenol

| Spectroscopic Parameter | Predicted Value |